Melting Point Differentiation Among Fluorinated Regioisomers: A Physical-Property Signature for Solid-Phase Handling and Purification
The melting point of methyl 6-fluorobenzo[b]thiophene-2-carboxylate (84.5–86 °C) [1] is clearly distinguishable from all other mono-fluorinated regioisomers and the non-fluorinated parent. The 4-fluoro isomer melts at 96–98 °C, the 5-fluoro isomer at 80–82 °C, the 7-fluoro isomer at 84–87 °C, and the non-fluorinated parent compound at 69–74 °C . The 6-fluoro isomer thus occupies a narrow intermediate melting range that is distinct from the lowest-melting 5-fluoro isomer (Δmp ≈ +3.5 °C minimum) and the highest-melting 4-fluoro isomer (Δmp ≈ −11 °C). This difference is sufficient for identity confirmation via melting point determination and for assessing polymorphic purity during recrystallization.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 84.5–86 °C (methyl 6-fluorobenzo[b]thiophene-2-carboxylate) |
| Comparator Or Baseline | 4-F isomer: 96–98 °C; 5-F isomer: 80–82 °C; 7-F isomer: 84–87 °C; non-fluorinated parent: 69–74 °C |
| Quantified Difference | 6-F vs. 4-F: Δmp ≈ −11.5 °C; 6-F vs. 5-F: Δmp ≈ +3.5 to +6 °C; 6-F vs. 7-F: Δmp ≈ +0.5 to −1 °C (near overlap); 6-F vs. parent: Δmp ≈ +12 to +16.5 °C |
| Conditions | Reported melting ranges from multiple commercial vendors (Apollo Scientific, Fluorochem, Alfa Chemistry, Fisher Scientific); values represent experimentally determined ranges, not predicted values. |
Why This Matters
For procurement: the distinct melting point of the 6-fluoro isomer provides a low-cost, rapid identity verification method (melting point apparatus) to confirm receipt of the correct regioisomer before committing expensive reagents to multi-step syntheses.
- [1] Molaid Compound Database: 6-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 550998-52-2), Melting point: 84.5–86 °C (Solv: methanol). https://www.molaid.com/MS_148126 View Source
